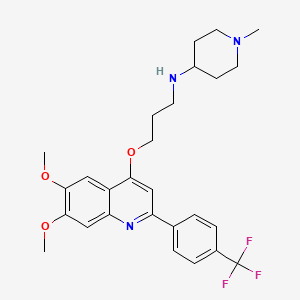

Egfr-IN-46

Description

Properties

Molecular Formula |

C27H32F3N3O3 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

N-[3-[6,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]quinolin-4-yl]oxypropyl]-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C27H32F3N3O3/c1-33-12-9-20(10-13-33)31-11-4-14-36-24-16-22(18-5-7-19(8-6-18)27(28,29)30)32-23-17-26(35-3)25(34-2)15-21(23)24/h5-8,15-17,20,31H,4,9-14H2,1-3H3 |

InChI Key |

GTFSJMZEXMPUJA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NCCCOC2=CC(=NC3=CC(=C(C=C32)OC)OC)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Egfr-IN-46: A Dual Inhibitor of EGFR and FAK for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Egfr-IN-46 is a novel small molecule inhibitor targeting two key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). By simultaneously blocking the activity of these two kinases, this compound presents a promising multi-targeted approach to cancer therapy. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction to this compound

This compound is a potent dual inhibitor of both EGFR and FAK.[1][2][3] Its dual-targeting mechanism is significant as both EGFR and FAK signaling pathways are frequently dysregulated in various cancers, contributing to cell proliferation, survival, migration, and angiogenesis. The simultaneous inhibition of these pathways has the potential to overcome resistance mechanisms that can arise when targeting a single pathway.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of the kinase domains of both EGFR and FAK, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[4][5][6] Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.[7] this compound blocks the tyrosine kinase activity of EGFR, preventing the autophosphorylation of the receptor and the subsequent activation of these downstream pathways.

Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. It is activated by integrin clustering and growth factor receptors. Activated FAK promotes cell motility and invasion through its effects on the cytoskeleton and by activating downstream signaling molecules, including the PI3K-AKT pathway. By inhibiting FAK, this compound can disrupt the tumor's ability to metastasize and survive in an anchorage-independent manner.

Quantitative Data

The inhibitory potency of this compound has been quantified through biochemical and cell-based assays. The following table summarizes the key IC50 values.

| Target | IC50 (nM) | Assay Type |

| EGFR | 20.17 | Biochemical Kinase Assay |

| FAK | 14.25 | Biochemical Kinase Assay |

| DLD1 Cells | 1790 | Cell Growth Inhibition Assay |

| HCT-116 Cells | 3280 | Cell Growth Inhibition Assay |

| Data sourced from MedChemExpress.[1][3] |

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the activity of this compound, based on standard practices in the field. For the specific details pertaining to this compound, refer to the primary publication: Elbadawi MM, et al. J Enzyme Inhib Med Chem. 2022 Dec;37(1):349-372.[1]

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified EGFR and FAK by 50% (IC50).

Methodology:

-

Purified recombinant human EGFR and FAK kinase domains are used.

-

A kinase reaction buffer is prepared containing ATP and a substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

This compound is serially diluted to a range of concentrations.

-

The inhibitor dilutions are pre-incubated with the kinase.

-

The kinase reaction is initiated by the addition of the ATP/substrate mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using an ATP detection reagent that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Fluorescence-based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation.

-

-

The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (GI50 or IC50).

Methodology:

-

Cancer cell lines (e.g., DLD1, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is serially diluted in cell culture medium to a range of concentrations.

-

The medium in the wells is replaced with the medium containing the different concentrations of the inhibitor.

-

The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

SRB (Sulforhodamine B) Assay: Measures total protein content.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

-

-

The absorbance or fluorescence is read using a plate reader.

-

The data is normalized to untreated control cells and plotted as the percentage of cell viability versus the logarithm of the inhibitor concentration to determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

Objective: To determine the ability of this compound to induce programmed cell death (apoptosis).

Methodology:

-

Cancer cells are treated with this compound at a concentration known to inhibit proliferation (e.g., 3 µM for DLD1 cells).[1]

-

A vehicle-treated control group is also included.

-

After a specified incubation period (e.g., 24 hours), both floating and adherent cells are collected.

-

The cells are washed and then stained with a combination of Annexin V and a viability dye (e.g., Propidium Iodide - PI or 7-AAD).

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

-

PI or 7-AAD can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified. An increase in the percentage of Annexin V-positive cells in the drug-treated group compared to the control group indicates the induction of apoptosis.[1]

Signaling Pathway Visualizations

The following diagrams illustrate the EGFR and FAK signaling pathways and the points of inhibition by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Caption: FAK signaling pathway and inhibition by this compound.

Conclusion

This compound is a promising dual inhibitor of EGFR and FAK with potent activity in both biochemical and cell-based assays. Its ability to target two critical oncogenic pathways simultaneously suggests it may have a broad therapeutic window and the potential to overcome certain forms of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-46: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Egfr-IN-46, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). The information is compiled for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Dual EGFR/FAK Inhibition

Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, with several approved inhibitors effectively treating non-small cell lung cancer and other malignancies.[1] EGFR activation triggers downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[2] However, resistance to EGFR-targeted therapies remains a significant clinical challenge.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[3] Emerging evidence suggests a crosstalk between EGFR and FAK signaling pathways, where FAK activation can contribute to resistance to EGFR inhibitors.[3][4] Therefore, the dual inhibition of both EGFR and FAK presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.[1][5] this compound was developed as a novel 2-arylquinoline derivative to achieve this dual inhibitory activity.[1]

Discovery of this compound

This compound, also referred to as compound 6h in its discovery publication, was identified through a focused medicinal chemistry effort aimed at developing novel quinoline-based anticancer agents.[1] The initial series of 6,7-dimethoxy-4-alkoxy-2-arylquinolines were designed as Topoisomerase I (TOP1) inhibitors.[1] While these compounds showed potent antiproliferative activity, particularly against colorectal cancer cell lines, their TOP1 inhibition was weak.[1] This led to a broader screening against a panel of kinases, which revealed the potent dual inhibitory activity of several compounds against EGFR and FAK.[1] Among the synthesized compounds, this compound emerged as one of the most potent dual inhibitors.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic scheme is described in the primary literature.[1] Below is a generalized workflow for the synthesis.

Experimental Workflow: Synthesis of this compound

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Data Presentation

This compound has demonstrated potent inhibitory activity against both EGFR and FAK, leading to significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| EGFR | 20.17 |

| FAK | 14.25 |

Data sourced from Elbadawi et al. (2021).[1]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| DLD1 | Colorectal Carcinoma | 1.79 |

| HCT-116 | Colorectal Carcinoma | 3.28 |

| MDMBA-231 | Breast Cancer | - |

| MCF-7 | Breast Cancer | - |

| Hela | Cervical Cancer | - |

Data sourced from MedchemExpress, referencing Elbadawi et al. (2021).[1] The percent growth inhibitions for MDMBA-231, MCF-7, and Hela cells were 84.76%, 90.78%, and 90.36% respectively at a concentration of 10 µM.

This compound was also shown to induce apoptosis in DLD1 cells.[1]

Signaling Pathways

The dual inhibition of EGFR and FAK by this compound is intended to block multiple downstream signaling cascades that are critical for cancer cell survival and proliferation.

EGFR and FAK Signaling Pathways

Caption: Simplified EGFR and FAK signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the evaluation of this compound.[1]

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against EGFR and FAK.

-

Principle: A luminescence-based kinase assay is used, which measures the amount of ATP remaining in the solution following a kinase reaction. The luminescence signal is inversely correlated with the kinase activity.

-

Procedure:

-

Prepare a reaction mixture containing the target kinase (EGFR or FAK), a suitable substrate, and ATP in a kinase buffer.

-

Add serial dilutions of this compound to the reaction mixture.

-

Incubate the mixture at room temperature to allow the kinase reaction to proceed.

-

Add a kinase detection reagent that contains luciferase to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised cell membranes.

-

Procedure:

-

Treat cancer cells with this compound at a specific concentration for a defined period.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Conclusion

This compound is a promising dual inhibitor of EGFR and FAK with potent in vitro anti-cancer activity. Its discovery highlights a rational drug design approach to overcoming resistance to single-target therapies. The provided data and experimental protocols offer a foundational understanding for further research and development of this and similar dual-target inhibitors in oncology. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. oaepublish.com [oaepublish.com]

- 4. Dual inhibition of focal adhesion kinase and epidermal growth factor receptor pathways cooperatively induces death receptor-mediated apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress on FAK inhibitors with dual targeting capabilities for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EGFR Inhibitor Gefitinib

Introduction

Gefitinib, initially designated ZD1839, is a selective and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As the first of its class, Gefitinib has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[2][3] This technical guide provides a comprehensive overview of Gefitinib, focusing on its primary target, mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Primary Target: Epidermal Growth Factor Receptor (EGFR)

The primary molecular target of Gefitinib is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[4] EGFR is a member of the ErbB family of receptors, which also includes HER2/c-neu (ErbB-2), Her 3 (ErbB-3), and Her 4 (ErbB-4). Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of several tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways that regulate critical cellular processes, including proliferation, survival, differentiation, and migration. In many cancers, including a significant subset of NSCLC, EGFR is overexpressed or harbors activating mutations, leading to dysregulated signaling and uncontrolled cell growth.

Quantitative Data

The inhibitory activity of Gefitinib has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: In Vitro Inhibitory Activity of Gefitinib against EGFR Kinase

| Target Enzyme/Phosphorylation Site | Assay Conditions | IC50 (nM) |

| EGFR Tyrosine Kinase | In vitro kinase assay | 33 |

| EGFR Autophosphorylation (EGF-stimulated) | Tumor cells | 54 |

| p-EGFR (Tyr1173) in NR6wtEGFR cells | Cellular assay | 37 |

| p-EGFR (Tyr992) in NR6wtEGFR cells | Cellular assay | 37 |

| p-EGFR (Tyr1173) in NR6W cells | Cellular assay | 26 |

| p-EGFR (Tyr992) in NR6W cells | Cellular assay | 57 |

Data compiled from multiple sources.[1][5]

Table 2: Cellular IC50 Values of Gefitinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 |

| HCC827 | NSCLC | Exon 19 deletion | 15 nM |

| H3255 | NSCLC | L858R mutation | 3 nM |

| PC-9 | NSCLC | Exon 19 deletion | 77.26 nM |

| H1650 | NSCLC | Exon 19 deletion, PTEN loss | Resistant (>10 µM) |

| A549 | NSCLC | Wild-type | 19.91 µM |

| NCI-H1975 | NSCLC | L858R + T790M mutation | 21.461 µM |

Data compiled from multiple sources.[5][6][7][8][9]

Experimental Protocols

EGFR Kinase Assay (In Vitro)

This protocol outlines a method to determine the in vitro inhibitory activity of Gefitinib against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Gefitinib (or other test compounds)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of Gefitinib in DMSO and then dilute further in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted Gefitinib solution or DMSO (vehicle control).

-

Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for EGFR.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ assay, following the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Gefitinib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCC827, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Gefitinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1-1.5 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Gefitinib in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of Gefitinib or vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][10]

Western Blot for EGFR Phosphorylation

This protocol details the procedure to analyze the inhibition of EGFR autophosphorylation by Gefitinib in cultured cells.

Materials:

-

Cancer cell lines (e.g., BxPC-3)

-

Serum-free cell culture medium

-

EGF (Epidermal Growth Factor)

-

Gefitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of Gefitinib or vehicle control for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR.[4]

Signaling Pathways and Mechanism of Action

Gefitinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that drive tumor growth and survival.

EGFR Signaling Pathway

References

- 1. Gefitinib in patients with advanced non-small cell lung cancer (NSCLC): the expanded access protocol experience at the University of Pennsylvania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gefitinib inhibits the proliferation of pancreatic cancer cells via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-46 chemical structure and properties

Initial searches for a specific chemical compound designated "Egfr-IN-46" have not yielded any publicly available information regarding its chemical structure, properties, or associated experimental data. The information presented below is based on the broader understanding of the Epidermal Growth Factor Receptor (EGFR) and the general characteristics of its inhibitors, which is the likely context for a compound with such a designation.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the Epidermal Growth Factor Receptor (EGFR) and the development of its inhibitors. While specific data for "this compound" is not available, this document will cover the fundamental aspects of EGFR signaling, the properties of known EGFR inhibitors, and the experimental protocols commonly employed in their evaluation.

Introduction to EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways that are crucial for regulating cellular processes including proliferation, survival, differentiation, and migration.[3][4][5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3]

General Properties of EGFR Inhibitors

EGFR inhibitors are a class of targeted therapies designed to block the activity of the EGFR protein. They can be broadly categorized into two main groups: monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs). Monoclonal antibodies target the extracellular domain of EGFR, preventing ligand binding and receptor activation. TKIs, on the other hand, are small molecules that penetrate the cell membrane and bind to the intracellular kinase domain of EGFR, inhibiting its enzymatic activity.

Physicochemical Properties

The physicochemical properties of small-molecule EGFR inhibitors are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. Key properties often considered during drug development include:

| Property | Description | Typical Range for Oral TKIs |

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | 1 - 5 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N). | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, predicting drug transport properties. | < 140 Ų |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Varies, but higher is generally better for absorption. |

Note: The values in this table represent general guidelines for oral drug-likeness and may vary for specific EGFR inhibitors.

Mechanism of Action and Signaling Pathways

EGFR activation initiates several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[2][3] These pathways play a central role in promoting cell proliferation and survival.[3][4]

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Dual-Targeting of EGFR and FAK: A Technical Overview of Egfr-IN-46 Binding Affinity and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of Egfr-IN-46, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). Designed for researchers, scientists, and drug development professionals, this document details the binding affinity of this compound, the experimental protocols for its evaluation, and its impact on key signaling pathways.

Core Findings: Potent Dual Inhibition

This compound has demonstrated significant inhibitory activity against both EGFR and FAK, two key kinases implicated in cancer cell proliferation, survival, and metastasis. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been quantitatively determined and are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR | 20.17 |

| FAK | 14.25 |

Data sourced from Elbadawi MM, et al. (2022).[1]

Experimental Protocols

The determination of the IC50 values for this compound was conducted using established in vitro kinase assay protocols. A detailed description of the methodologies is provided to ensure reproducibility and further investigation.

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against EGFR and FAK kinases.

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human EGFR and FAK enzymes were utilized. A suitable substrate, such as a poly(Glu, Tyr) peptide, was prepared in a kinase buffer.

-

Compound Dilution: this compound was serially diluted to a range of concentrations to determine the dose-response relationship.

-

Kinase Reaction: The kinase, substrate, and ATP were incubated with the various concentrations of this compound in a microplate. A control reaction without the inhibitor was also performed.

-

Signal Detection: The extent of kinase activity was determined by measuring the amount of phosphorylated substrate. This is often achieved using a luminescence-based assay that quantifies the amount of ATP consumed, which is inversely proportional to the kinase activity.

-

Data Analysis: The luminescence signals were converted to percent inhibition relative to the control. The IC50 values were then calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway Inhibition

This compound exerts its anticancer effects by concurrently blocking the EGFR and FAK signaling pathways. The diagrams below illustrate the key components of these pathways and the points of inhibition by this compound.

EGFR Signaling Pathway

References

An In-Depth Technical Guide to the In Vitro Kinase Assay of EGFRi-46

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-46" is not publicly available. This document serves as a representative technical guide for a hypothetical EGFR inhibitor, herein named EGFRi-46 , to illustrate the core principles and methodologies of an in vitro kinase assay for such a compound. The experimental data presented is illustrative and not derived from actual experiments involving a compound with this designation.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the characterization of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. It provides a detailed overview of the in vitro kinase assay protocols, data analysis, and the underlying signaling pathways.

Introduction to EGFR and its Role in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers.[2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately lead to cellular responses promoting growth and survival.[1][2][3] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain is a clinically validated strategy in oncology.

EGFR Signaling Pathway

The EGFR signaling network is a complex and highly regulated system. Ligand binding to the extracellular domain of EGFR triggers a conformational change that promotes receptor dimerization, either as homodimers (EGFR-EGFR) or heterodimers with other members of the ErbB family (e.g., HER2, HER3).[3] This dimerization allosterically activates the intracellular kinase domain, leading to the phosphorylation of key tyrosine residues. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, such as Grb2, Shc, and PLCγ, which in turn activate downstream signaling cascades.[3][4]

In Vitro Kinase Assay for EGFRi-46

The in vitro kinase assay is a fundamental tool for determining the potency and selectivity of a kinase inhibitor. This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Experimental Protocol

A common method for assessing EGFR kinase activity is a radiometric assay using [γ-³²P]ATP or a non-radiometric assay utilizing fluorescence or luminescence detection.[5] The following protocol outlines a representative non-radiometric, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

EGFRi-46 (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 100 mM EDTA)

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

Procedure:

-

Compound Preparation: Serially dilute EGFRi-46 in DMSO to create a range of concentrations. Further dilute these stock solutions in the assay buffer.

-

Reaction Setup: In a 384-well microplate, add the assay components in the following order:

-

Assay buffer

-

EGFRi-46 or vehicle control (DMSO)

-

Recombinant EGFR kinase domain

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Initiate Kinase Reaction: Add a solution of biotinylated substrate and ATP to each well to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Add the stop solution to each well to chelate Mg²⁺ and halt the kinase activity.

-

Detection: Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate in the dark for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

Data Presentation and Analysis

The potency of EGFRi-46 is determined by calculating its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the kinase activity by 50%. The raw TR-FRET signal ratios are converted to percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Table 1: Illustrative In Vitro Kinase Assay Data for EGFRi-46

| Target Kinase | Substrate | ATP Concentration (µM) | IC50 (nM) |

| EGFR (Wild-Type) | Poly(Glu, Tyr) 4:1 | 10 | 5.2 |

| EGFR (L858R) | Poly(Glu, Tyr) 4:1 | 10 | 1.8 |

| EGFR (T790M) | Poly(Glu, Tyr) 4:1 | 10 | 150.7 |

| HER2 | Poly(Glu, Tyr) 4:1 | 10 | >1000 |

| VEGFR2 | Poly(Glu, Tyr) 4:1 | 10 | >5000 |

Data are hypothetical and for illustrative purposes only.

Mechanism of Action of EGFRi-46

EGFRi-46 is a hypothetical ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. The differential IC50 values against various EGFR mutations and other kinases, as shown in Table 1, provide insights into its selectivity profile.

Conclusion

This technical guide provides a framework for the in vitro evaluation of a hypothetical EGFR inhibitor, EGFRi-46. The described in vitro kinase assay is a robust and essential first step in the characterization of novel kinase inhibitors, providing critical data on potency and selectivity. These initial findings are crucial for guiding further preclinical development, including cell-based assays, pharmacokinetic studies, and in vivo efficacy models.

References

- 1. EGFR interactive pathway | Abcam [abcam.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors

Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a specific molecule designated "Egfr-IN-46." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals. It outlines the expected data, experimental protocols, and signaling pathway context for evaluating the selectivity profile of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, using established methodologies and data from representative, well-characterized EGFR inhibitors as illustrative examples.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A comprehensive kinase selectivity profile is typically generated by screening the inhibitor against a large panel of kinases. The data is presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the percentage of inhibition at a fixed concentration.

Below is a template table summarizing how quantitative data for a hypothetical EGFR inhibitor, "this compound," would be presented. For illustrative purposes, this table includes a selection of kinases that are commonly assessed for off-target activity.

Table 1: Biochemical Kinase Selectivity Profile of a Representative EGFR Inhibitor

| Kinase Target | IC50 (nM) | Kinase Family | Comments |

| EGFR (Wild-Type) | 5.2 | Tyrosine Kinase | Primary Target |

| EGFR (L858R) | 1.8 | Tyrosine Kinase | Primary Target (Activating Mutation) |

| EGFR (T790M) | >1000 | Tyrosine Kinase | Resistance Mutation (Generation-dependent) |

| ERBB2 (HER2) | 45.7 | Tyrosine Kinase | Frequent off-target, dual inhibitors exist (e.g., Lapatinib). |

| ERBB4 (HER4) | 73.7 | Tyrosine Kinase | Member of the EGFR family. |

| ABL1 | >10,000 | Tyrosine Kinase | Important for assessing hematological toxicity. |

| SRC | 250 | Tyrosine Kinase | Key non-receptor tyrosine kinase. |

| VEGFR2 | 3,500 | Tyrosine Kinase | Important for anti-angiogenic off-target effects. |

| CDK2 | >10,000 | Serine/Threonine Kinase | Cell cycle kinase, important for proliferation. |

| ROCK1 | >10,000 | Serine/Threonine Kinase | Involved in cell shape and motility. |

| p38α (MAPK14) | 8,900 | Serine/Threonine Kinase | Stress-activated protein kinase. |

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of well-defined biochemical and cellular assays.

Biochemical Kinase Assays (IC50 Determination)

Biochemical assays measure the direct interaction between the inhibitor and purified kinase enzymes. They are essential for determining intrinsic potency and selectivity.

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Common Methodologies:

-

Radiometric Assays: Considered a gold standard, this method measures the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate (peptide or protein) by the kinase.[1][2]

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, ATP (spiked with ³³P-γ-ATP), and a buffer containing necessary cofactors (e.g., Mg²⁺).

-

Inhibitor Titration: The inhibitor is serially diluted to create a range of concentrations (typically in a 10-point dose-response curve).

-

Incubation: The inhibitor dilutions are pre-incubated with the kinase before the addition of the ATP/substrate mix to initiate the reaction. The reaction proceeds for a defined period at a controlled temperature.

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that captures the substrate.[1]

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[3]

-

-

Fluorescence/Luminescence-Based Assays: These assays use various detection methods, such as ADP quantification (e.g., ADP-Glo™), which measures the amount of ADP produced in the kinase reaction as a luminescent signal.

Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)

This is a high-throughput competition binding assay used to profile an inhibitor against a large panel of kinases simultaneously.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified.[4]

Workflow:

-

Assay Components: The assay involves three key components: a DNA-tagged kinase, the test inhibitor, and a ligand-immobilized solid support (e.g., beads).

-

Competition: The test inhibitor is incubated with the kinase panel. The inhibitor competes with the immobilized ligand for binding to the kinase's ATP-binding site.

-

Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test inhibitor.

-

Data Output: Results are often reported as percent inhibition at a specific concentration or as dissociation constants (Kd) for more detailed studies.[4]

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for confirming that the inhibitor can engage its target within a physiological context and exert a functional effect.

Objective: To measure the inhibition of kinase activity within intact cells.

Common Methodologies:

-

Cellular Phosphorylation Assay: This method quantifies the phosphorylation of a known downstream substrate of the target kinase.

-

Cell Treatment: Cancer cell lines with known EGFR activation status are treated with a range of inhibitor concentrations.

-

Cell Lysis: After a set incubation period, the cells are lysed to release cellular proteins.

-

Phospho-Substrate Detection: The level of phosphorylation of a specific EGFR substrate (e.g., EGFR itself at a specific tyrosine residue, or downstream proteins like AKT or ERK) is measured using methods like Western Blotting or ELISA with phospho-specific antibodies.[5]

-

Data Analysis: The reduction in substrate phosphorylation is used to determine the cellular IC50 value.

-

Mandatory Visualizations

EGFR Signaling Pathway

The diagram below illustrates the major signaling cascades initiated by EGFR activation. Understanding this pathway is crucial for interpreting the functional consequences of EGFR inhibition. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.[6][7]

Caption: EGFR signaling activates MAPK and PI3K/AKT pathways.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity of a novel kinase inhibitor, from initial high-throughput screening to detailed cellular validation.

Caption: Workflow for kinase inhibitor selectivity profiling.

References

In-depth Technical Guide on Egfr-IN-46 and its Role in Signal Transduction Pathways

Notice: Following a comprehensive search of scientific literature and public databases, no specific molecule or compound identified as "Egfr-IN-46" has been found. The requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated for a compound that does not appear in publicly accessible records.

The search for "this compound" yielded information on two primary, but distinct, topics:

-

Epidermal Growth Factor Receptor (EGFR): A well-characterized transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a key factor in the development and progression of several types of cancer. Research in this area is extensive, with a focus on developing inhibitors of the EGFR signaling pathway for therapeutic purposes.

-

Estimated Glomerular Filtration Rate (eGFR): A clinical measure used to assess kidney function. This is a diagnostic test and is unrelated to the Epidermal Growth Factor Receptor or its inhibitors.

Further searches for EGFR inhibitors with similar naming conventions (e.g., "IN-" series) did not provide any link to a compound designated "this compound." This suggests that "this compound" may be an internal, unpublished compound name, a misnomer, or a compound that has not yet been disclosed in the public domain.

Without specific information on the chemical structure, biological targets, and mechanism of action of "this compound," it is not possible to provide the requested detailed analysis. A thorough technical guide would require access to preclinical and clinical data, which is not available for this designation.

For researchers, scientists, and drug development professionals interested in EGFR and its role in signal transduction, we recommend consulting literature on well-established EGFR inhibitors. These include first-generation inhibitors like gefitinib and erlotinib, second-generation inhibitors such as afatinib, and third-generation inhibitors like osimertinib. These compounds have extensive documentation regarding their mechanisms of action, quantitative data (e.g., IC50 values), and the signaling pathways they affect, such as the MAPK/ERK and PI3K/Akt pathways.

Methodological & Application

Application Notes and Protocols for a Novel EGFR Inhibitor in In Vivo Studies

Disclaimer: Extensive searches for a compound specifically named "EGFR-IN-46" did not yield any publicly available data regarding its dosage, administration, or experimental protocols for in vivo studies. The following application notes and protocols are therefore provided as a comprehensive and generalized guide for researchers and drug development professionals working with a novel, hypothetical EGFR inhibitor. The experimental parameters outlined below are based on common practices for evaluating EGFR inhibitors in preclinical settings and should be adapted and optimized for the specific characteristics of the compound under investigation.

Introduction to EGFR as a Therapeutic Target

The Epidermal Growth factor receptor (EGFR) is a transmembrane protein that belongs to the receptor tyrosine kinase family.[1][2] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[1][4][5] These pathways are crucial for regulating cellular processes such as proliferation, survival, differentiation, and migration.[1]

In many types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, EGFR is often overexpressed or harbors activating mutations. This aberrant EGFR signaling can lead to uncontrolled cell growth and tumor progression, making it a prime target for anti-cancer therapies.[5][6] EGFR inhibitors are designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and suppressing tumor growth.

In Vivo Efficacy Studies: Xenograft Mouse Model

The following protocol describes a general procedure for evaluating the anti-tumor efficacy of a novel EGFR inhibitor in a subcutaneous xenograft mouse model.

Experimental Protocol

-

Cell Line Selection: Choose a cancer cell line with known EGFR expression or mutation status relevant to the intended therapeutic indication (e.g., NCI-H1975 for EGFR T790M mutation in NSCLC).

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice), typically 6-8 weeks old.

-

Tumor Implantation:

-

Culture the selected cancer cells to ~80% confluency.

-

Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Inject a specific number of cells (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Animal Randomization and Grouping:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Groups should include a vehicle control, a positive control (a known EGFR inhibitor), and several dose levels of the test compound.

-

-

Drug Formulation and Administration:

-

Formulate the EGFR inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

-

Administer the drug according to the planned dosing schedule (e.g., once daily, twice daily).

-

-

Data Collection and Endpoints:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

Observe the animals for any signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

The study is usually terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.

-

At the end of the study, collect tumors and other tissues for pharmacodynamic analysis.

-

Data Presentation: Hypothetical Efficacy Study Design

| Parameter | Description |

| Cell Line | NCI-H1975 (Human NSCLC) |

| Animal Model | Athymic Nude Mice (Female, 6-8 weeks) |

| Tumor Implantation | 5 x 10⁶ cells in 100 µL PBS/Matrigel (1:1) subcutaneously |

| Treatment Start | When average tumor volume reaches ~150 mm³ |

| Groups (n=10/group) | 1. Vehicle (0.5% MC, 0.2% Tween 80, p.o., QD) |

| 2. EGFR Inhibitor (Low Dose, e.g., 10 mg/kg, p.o., QD) | |

| 3. EGFR Inhibitor (Mid Dose, e.g., 30 mg/kg, p.o., QD) | |

| 4. EGFR Inhibitor (High Dose, e.g., 100 mg/kg, p.o., QD) | |

| 5. Positive Control (e.g., Osimertinib, 25 mg/kg, p.o., QD) | |

| Dosing Duration | 21 days |

| Primary Endpoint | Tumor Growth Inhibition (TGI) |

| Secondary Endpoints | Body weight change, clinical signs of toxicity |

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the EGFR inhibitor.

Experimental Protocol

-

Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Drug Administration:

-

Administer a single dose of the EGFR inhibitor via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability assessment).

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the EGFR inhibitor in plasma.

-

-

Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Definition |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| T½ | Terminal half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (after oral administration) |

Mandatory Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathways leading to gene transcription.

In Vivo Efficacy Study Workflow

Caption: General workflow for an in vivo xenograft efficacy study.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the EGFR Inhibitor Gefitinib

Disclaimer: The following information is provided for Gefitinib, a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor. This is intended as a representative example due to the lack of publicly available information for a compound designated "Egfr-IN-46". Researchers should validate these protocols for their specific experimental systems.

Introduction

Gefitinib (also known as ZD1839) is a selective, orally active inhibitor of the EGFR tyrosine kinase.[1][2] It competitively and reversibly binds to the ATP-binding site within the catalytic domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2][3] This inhibition leads to the suppression of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[3][4] Gefitinib has been particularly effective in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[4][5]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | [6] |

| Synonym | ZD1839, Iressa | [1][6] |

| Molecular Formula | C22H24ClFN4O3 | [6] |

| Molecular Weight | 446.9 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Storage | Store at -20°C as a solid | [6][7] |

Solubility and Stock Solution Preparation

Solubility Data

| Solvent | Solubility | Reference(s) |

| DMSO | ~20 mg/mL (~44.7 mM) to 89 mg/mL (~199.14 mM) | [6][7][8] |

| Ethanol | ~0.3 mg/mL to 4 mg/mL | [6][7][8] |

| Dimethylformamide (DMF) | ~20 mg/mL | [6][7] |

| Water | Insoluble | [8][9] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |

Preparation of Stock Solutions

For a 10 mM stock solution in DMSO:

-

Reconstitute 10 mg of Gefitinib powder in 2.24 mL of high-quality, anhydrous DMSO.[10]

-

Vortex until the powder is completely dissolved.[11]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for at least 3 months.[10][11]

Note: For cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[12]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Gefitinib on the viability of cancer cell lines.

Materials:

-

Complete cell culture medium

-

Gefitinib stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.[15][16]

-

Prepare serial dilutions of Gefitinib from the stock solution in a complete culture medium. The final concentrations may range from 0.01 µM to 100 µM, depending on the cell line's sensitivity.[8][13]

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Gefitinib. Include a vehicle control (medium with the same concentration of DMSO as the highest Gefitinib concentration).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8][16]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Gefitinib that inhibits cell growth by 50%).

Western Blot Analysis of EGFR Signaling Pathway

This protocol describes how to assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream targets.

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Gefitinib stock solution

-

Primary antibodies against:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if investigating ligand-stimulated EGFR activation.

-

Pre-treat the cells with desired concentrations of Gefitinib (e.g., 0.1 µM to 10 µM) for 2 hours.[10]

-

Stimulate the cells with a ligand such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL for 5-15 minutes) if applicable.[10]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for In Vitro Cell Viability Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib - Wikipedia [en.wikipedia.org]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oncotarget.com [oncotarget.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]

- 10. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Gefitinib | ZD1839 | EGFR inhibitor | TargetMol [targetmol.com]

- 13. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2.2. Cell Viability Assay [bio-protocol.org]

- 16. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46

Audience: Researchers, scientists, and drug development professionals.

Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for normal cell function but are often dysregulated in various cancers.[1][4][5]

Consequently, EGFR is a prominent target for cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs), such as the hypothetical compound Egfr-IN-46, are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[5] Western blotting is a fundamental technique used to verify the efficacy of such inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on EGFR phosphorylation.

EGFR Signaling Pathway and Point of Inhibition

EGFR activation initiates a cascade of intracellular events. The two primary signaling pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is crucial for controlling gene transcription and cell proliferation.[4]

-

PI3K-AKT Pathway : This cascade is a major driver of cell survival and anti-apoptotic signals.[4][5]

This compound, as a tyrosine kinase inhibitor, directly prevents the autophosphorylation of EGFR, which is the critical first step in activating these downstream pathways.

Experimental Workflow

The overall experimental process involves cell treatment, protein extraction and quantification, separation by electrophoresis, transfer to a membrane, and immunodetection of the target proteins.

Experimental Protocols

Materials and Reagents

-

Cell Line: A431 (human epidermoid carcinoma), known for high EGFR expression.

-

Reagents:

-

This compound (stock solution in DMSO)

-

Recombinant Human EGF

-

Dulbecco's Modified Eagle Medium (DMEM) & Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

Tris-Glycine SDS-PAGE Gels (e.g., 8%)

-

PVDF Membrane (0.45 µm pore size recommended for large proteins like EGFR).

-

Transfer Buffer (with 10-20% methanol and optional 0.05% SDS for large proteins).[6]

-

Blocking Buffer (5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST).

-

Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

-

Primary Antibodies:

-

Rabbit anti-phospho-EGFR (e.g., Tyr1068)

-

Rabbit anti-total-EGFR

-

Mouse anti-β-Actin or anti-GAPDH (Loading Control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

Stripping Buffer

-

Cell Culture and Treatment

-

Culture A431 cells in DMEM with 10% FBS until they reach 70-80% confluency.

-

Serum-starve the cells for 12-18 hours in serum-free DMEM prior to treatment to reduce basal EGFR phosphorylation.

-

Treatment Groups:

-

Untreated Control: No treatment.

-

Vehicle Control: Treat with DMSO (at the same final concentration as this compound).

-

This compound: Treat with the desired concentrations of this compound for the specified time (e.g., 2 hours).

-

Positive Control (EGF): Treat with vehicle for 2 hours, then stimulate with 100 ng/mL EGF for 15-30 minutes.[7]

-

Inhibitor + EGF: Treat with this compound for 2 hours, then stimulate with 100 ng/mL EGF for 15-30 minutes.

-

-

After treatment, immediately place plates on ice and proceed to protein extraction.

Protein Extraction

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein) to a new tube.

Protein Quantification & Sample Preparation

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

Normalize the concentration of all samples with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

SDS-PAGE and Protein Transfer

-

Load 20-30 µg of protein per lane into an 8% Tris-Glycine gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a 0.45 µm PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.[8] Adding up to 0.05% SDS to the transfer buffer can improve the transfer efficiency of high molecular weight proteins.[6]

Immunoblotting and Detection

-

After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Incubate the membrane with primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL substrate and incubate with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.

Stripping and Re-probing

-

To normalize the p-EGFR signal, the membrane must be probed for total EGFR and a loading control (e.g., β-Actin).

-

Wash the membrane with TBST, then incubate with a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash thoroughly and re-block the membrane for 1 hour.

-

Repeat the immunoblotting process (steps 6.2 - 6.7) using the primary antibody for total EGFR.

-

Repeat the stripping and re-probing process for the loading control antibody (β-Actin or GAPDH).

Data Presentation and Analysis

Quantitative analysis is performed by measuring the band intensity (densitometry) using software like ImageJ. The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control to account for any variations in protein loading.

Table 1: Densitometry Analysis of p-EGFR Inhibition

| Treatment Group | p-EGFR Intensity | Total EGFR Intensity | β-Actin Intensity | Normalized p-EGFR (p-EGFR / Total EGFR) | Fold Change vs. EGF Control |

|---|---|---|---|---|---|

| Untreated | 15,000 | 850,000 | 1,200,000 | 0.018 | 0.03 |

| Vehicle + EGF (100 ng/mL) | 650,000 | 870,000 | 1,250,000 | 0.747 | 1.00 |

| 10 nM this compound + EGF | 425,000 | 860,000 | 1,230,000 | 0.494 | 0.66 |

| 100 nM this compound + EGF | 110,000 | 855,000 | 1,190,000 | 0.129 | 0.17 |

| 1 µM this compound + EGF | 25,000 | 865,000 | 1,210,000 | 0.029 | 0.04 |

Data shown are for illustrative purposes only.

Troubleshooting Guide

Table 2: Common Western Blot Issues and Solutions

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Weak or No Signal | Inefficient protein transfer. | Use a 0.45 µm PVDF membrane. Add 0.05% SDS to transfer buffer. Confirm transfer with Ponceau S stain.[9] |

| Low abundance of p-EGFR. | Ensure cells were stimulated with EGF to induce phosphorylation. Load more protein (up to 50 µg).[8] | |

| Inactive antibody. | Use a fresh antibody aliquot. Check recommended antibody concentration and diluent (BSA is often preferred for phospho-antibodies). | |

| High Background | Insufficient blocking. | Increase blocking time to 2 hours or perform overnight at 4°C. Optimize blocking buffer (try 5% BSA instead of milk).[6][9] |

| Antibody concentration too high. | Perform a titration to find the optimal antibody concentration. | |

| Insufficient washing. | Increase the number and duration of wash steps with TBST.[6] | |

| Non-specific Bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody. Ensure protease/phosphatase inhibitors were used during lysis to prevent degradation. |

| Protein aggregation in sample. | Ensure samples are fully denatured by boiling in sample buffer. Centrifuge before loading. | |

| Incorrect Band Size | Protein degradation. | Keep samples on ice and use fresh protease inhibitors. |

| | Post-translational modifications. | EGFR is heavily glycosylated and phosphorylated, causing it to run higher than its predicted 134 kDa size (often at 170-180 kDa). This is expected. |

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bosterbio.com [bosterbio.com]

Application Notes and Protocols: Evaluation of a Novel EGFR Inhibitor in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as Compound XYZ, in non-small cell lung cancer (NSCLC) cell lines. The document outlines the underlying principles of EGFR signaling in NSCLC, presents hypothetical data for the efficacy of Compound XYZ, and offers step-by-step protocols for key experiments.

Introduction to EGFR in NSCLC